

# Application Note: HPLC-UV Method for the Quantification of Pivcephalexin

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## Compound of Interest

Compound Name: *Pivcephalexin*

Cat. No.: *B1210181*

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## Introduction

**Pivcephalexin** is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. It is administered orally and is subsequently hydrolyzed in the body to release the active cephalexin molecule. Cephalexin exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis.<sup>[1][2]</sup> Accurate and reliable quantification of **Pivcephalexin**, often by measuring the active cephalexin moiety, is crucial for pharmaceutical quality control, formulation development, and stability studies. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **Pivcephalexin** in pharmaceutical dosage forms.

## Principle

The method utilizes RP-HPLC with UV detection to separate and quantify cephalexin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (such as methanol or acetonitrile) and an aqueous buffer.<sup>[1][3][4]</sup> The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The separated cephalexin is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to its concentration.

## Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of cephalexin.

Parameter	Recommended Conditions
HPLC System	Agilent 1100 series or equivalent with UV detector
Column	Waters C18, 250 mm x 4.6 mm, 5 $\mu$ m[1] or Phenomenex C18, 250 mm x 4.6 mm, 5 $\mu$ m[4]
Mobile Phase	Methanol: 0.1M Sodium Acetate Buffer (75:25 v/v)[1] or Water: Methanol: Acetonitrile (60:20:20 v/v/v), pH 4[4]
Flow Rate	1.0 mL/min[1][4]
Injection Volume	10-20 $\mu$ L[1][4]
Detection Wavelength	240 nm[1] or 254 nm[4]
Column Temperature	Ambient[1] or 25 °C[4]
Run Time	10 minutes[1]

### Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1]

Validation Parameter	Typical Results
Linearity (Range)	1-75 $\mu$ g/mL[4] or 5-30 $\mu$ g/mL[1]
Correlation Coefficient ( $r^2$ )	$\geq 0.999$ [4]
Accuracy (% Recovery)	98.81 - 100.05%[4]
Precision (% RSD)	$\leq 2.0\%$ [4]
Limit of Detection (LOD)	0.05 mg/L[4]
Limit of Quantification (LOQ)	0.165 mg/L[4]

## Experimental Protocol

## 1. Reagents and Materials

- **Pivcephalexin** or Cephalexin reference standard
- HPLC grade Methanol[1][3]
- HPLC grade Acetonitrile[4]
- HPLC grade Water[3]
- Sodium Acetate
- Glacial Acetic Acid
- 0.45  $\mu$ m or 0.2  $\mu$ m membrane filters for mobile phase and sample filtration[1][5]
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC vials

## 2. Equipment

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector
- Analytical balance
- Sonicator
- pH meter

## 3. Preparation of Solutions

### 3.1. Mobile Phase Preparation (Example: Methanol: 0.1M Sodium Acetate Buffer (75:25 v/v))

- Prepare 0.1M Sodium Acetate Buffer: Dissolve the appropriate amount of sodium acetate in HPLC grade water to make a 0.1M solution. Adjust the pH to the desired value using glacial acetic acid.

- Mix the Mobile Phase: Mix 750 mL of HPLC grade methanol with 250 mL of the prepared 0.1M sodium acetate buffer.
- Filter and Degas: Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration.[1]

### 3.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL)

- Accurately weigh about 100 mg of the Cephalexin reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase.
- Sonicate for 10-15 minutes to ensure complete dissolution.[3]
- Make up the volume to 100 mL with the mobile phase to obtain a concentration of 1000 µg/mL.

### 3.3. Preparation of Calibration Standards

- Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards in the desired concentration range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[1]

### 3.4. Sample Preparation (from Tablet Dosage Form)

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a quantity of the powder equivalent to a specific amount of **Pivcephemexin** and transfer it to a volumetric flask.[1]
- Add a suitable volume of mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.
- Make up the volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1][6]

- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

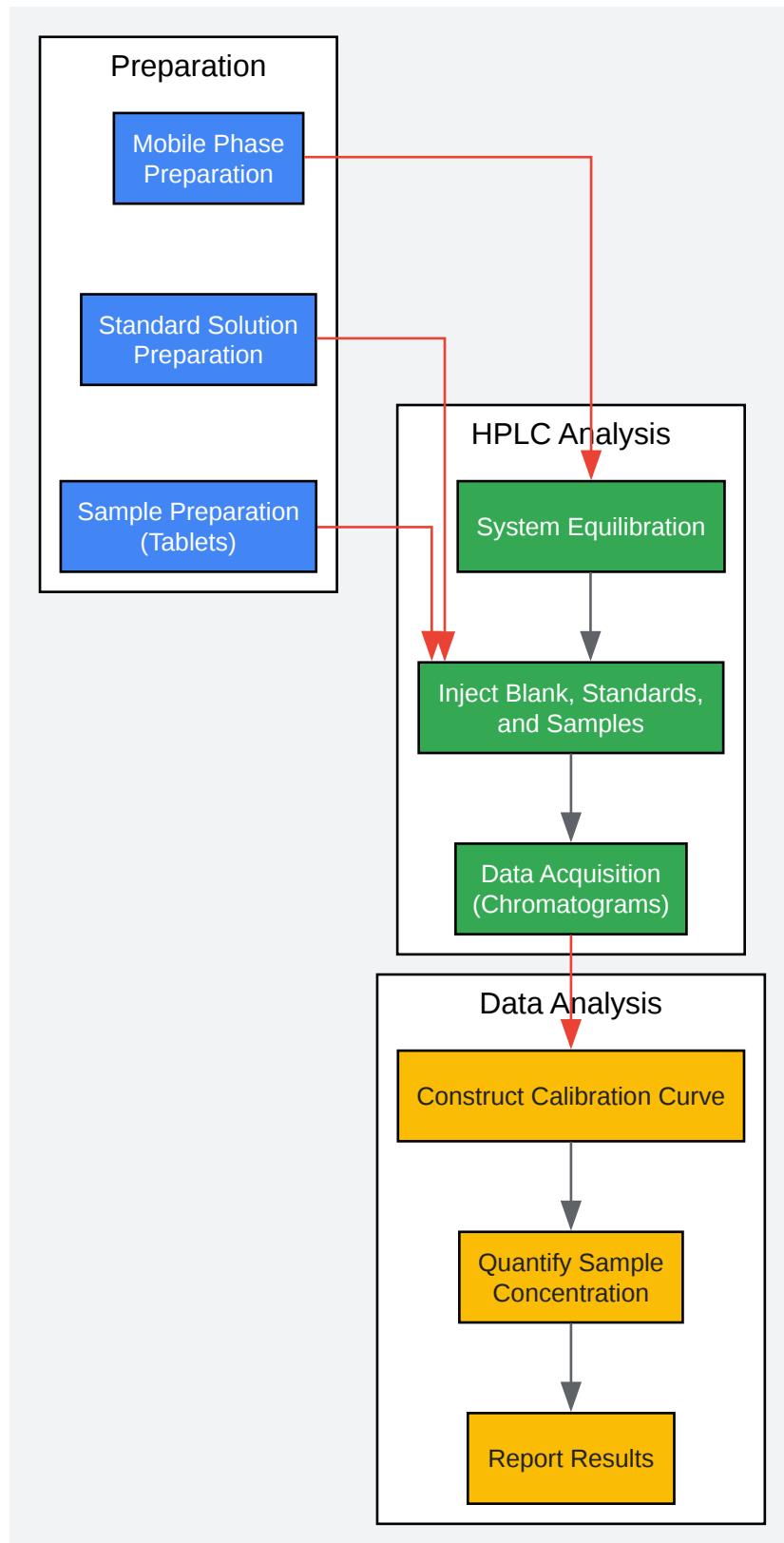
#### 4. Chromatographic Procedure

- System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate for at least 30 minutes at the specified flow rate until a stable baseline is achieved.
- Injection Sequence:
  - Inject a blank (mobile phase) to ensure there are no interfering peaks.
  - Inject the calibration standards in increasing order of concentration.
  - Inject the prepared sample solutions. It is recommended to inject a standard periodically to check for system drift.
- Data Acquisition: Record the chromatograms and integrate the peak areas for cephalexin. The retention time for cephalexin is typically around 4 minutes under the specified conditions.[1]

#### 5. Quantification

- Calibration Curve: Plot a graph of the peak area versus the concentration of the calibration standards.
- Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $r^2$ ).
- Sample Concentration: Use the peak area of the cephalexin in the sample chromatogram and the regression equation to calculate the concentration of cephalexin in the sample solution.
- Calculate the Amount of **Pivcephalexin**: Back-calculate the amount of **Pivcephalexin** in the original dosage form, taking into account the dilutions made during sample preparation and the molecular weight difference between **Pivcephalexin** and cephalexin.

# Visualizations



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